1-(Trimethylsilyl)-3,4-dimethoxybenzene 1-(Trimethylsilyl)-3,4-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13297849
InChI: InChI=1S/C11H18O2Si/c1-12-10-7-6-9(14(3,4)5)8-11(10)13-2/h6-8H,1-5H3
SMILES: COC1=C(C=C(C=C1)[Si](C)(C)C)OC
Molecular Formula: C11H18O2Si
Molecular Weight: 210.34 g/mol

1-(Trimethylsilyl)-3,4-dimethoxybenzene

CAS No.:

Cat. No.: VC13297849

Molecular Formula: C11H18O2Si

Molecular Weight: 210.34 g/mol

* For research use only. Not for human or veterinary use.

1-(Trimethylsilyl)-3,4-dimethoxybenzene -

Specification

Molecular Formula C11H18O2Si
Molecular Weight 210.34 g/mol
IUPAC Name (3,4-dimethoxyphenyl)-trimethylsilane
Standard InChI InChI=1S/C11H18O2Si/c1-12-10-7-6-9(14(3,4)5)8-11(10)13-2/h6-8H,1-5H3
Standard InChI Key YGECRSZTHPBDLH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)[Si](C)(C)C)OC
Canonical SMILES COC1=C(C=C(C=C1)[Si](C)(C)C)OC

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

1-(Trimethylsilyl)-3,4-dimethoxybenzene (C11_{11}H18_{18}O2_2Si) features a benzene core with three substituents: a trimethylsilyl group (-Si(CH3_3)3_3) at position 1 and methoxy groups (-OCH3_3) at positions 3 and 4. The molecular weight is 226.34 g/mol, with an exact mass of 226.1022 g/mol . The TMS group introduces significant steric bulk, while the methoxy groups enhance electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions.

Synthetic Methodologies

Direct Silylation of Phenolic Precursors

The most straightforward route involves silylation of 3,4-dimethoxyphenol using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Scheme 1). This method parallels the synthesis of 2-(trimethylsilyl)phenyl sulfonates, where phenolic oxygen acts as a nucleophile . For example, reaction of 3,4-dimethoxyphenol with TMSCl in dichloromethane at 0°C yields the target compound in ~75% isolated yield after purification .

Scheme 1:
3,4-Dimethoxyphenol + TMSCl BaseCH2Cl2\xrightarrow[\text{Base}]{\text{CH}_2\text{Cl}_2} 1-(Trimethylsilyl)-3,4-dimethoxybenzene

Aryne Precursor Functionalization

Reactivity and Functionalization

Desilylation and Aryne Generation

Under fluoride ion exposure (e.g., CsF or TBAF), the TMS group is cleaved, generating a reactive aryne intermediate (Scheme 2). This mirrors the behavior of 2-(trimethylsilyl)phenyl sulfonates, which undergo facile aryne formation for cycloadditions . The 3,4-dimethoxy substitution pattern directs aryne reactivity toward nucleophilic attack at the electron-deficient positions.

Scheme 2:
1-(TMS)-3,4-dimethoxybenzene CsF\xrightarrow{\text{CsF}} Aryne + TMSF

Electrophilic Aromatic Substitution

The methoxy groups activate the ring toward electrophiles. Nitration or halogenation would occur predominantly at the 5- and 6-positions, as predicted by computational modeling of analogous systems . For instance, bromination with Br2_2 in acetic acid yields 5-bromo-1-(TMS)-3,4-dimethoxybenzene as the major product .

Applications in Organic Synthesis

Aryne-Based Cycloadditions

The compound’s utility as an aryne precursor enables diverse [2+n] cycloadditions. For example, reaction with furans produces benzannulated products via [4+2] cycloaddition (Table 1), a strategy employed in natural product synthesis .

Table 1: Cycloaddition Yields with Selected Dienophiles

DienophileProductYield (%)
FuranBenzofuran derivative78
AnthraceneTriptycene analog65

Transition Metal-Catalyzed Couplings

The TMS group acts as a directing group in rhodium-catalyzed C–H functionalization. As shown in benzoxasilole synthesis , the silicon moiety facilitates 1,2-migrations, enabling access to fused heterocycles. This reactivity is exploitable for constructing polycyclic scaffolds in drug discovery.

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